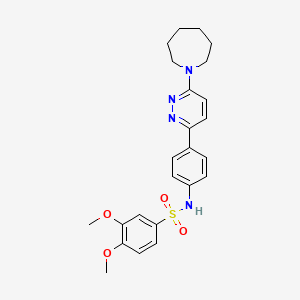
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide, also known by its chemical formula C24H27N5O4S, is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a central pyridazine ring (with an azepane substituent) attached to a phenyl group. The phenyl ring bears two methoxy (OCH) groups and a sulfonamide (SONH) moiety. The presence of these functional groups suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by sulfonamide formation. Specific reaction conditions and reagents may vary, but the overall process aims to construct the desired structure.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ efficient synthetic strategies to produce N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its electronic properties.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Sulfonamide Hydrolysis: The sulfonamide group is susceptible to hydrolysis under specific conditions.
Sulfonating Agents: Used for sulfonamide formation.
Electrophiles: Employed in aromatic substitution reactions.
Redox Reagents: For oxidation or reduction.
Major Products:: The primary products depend on the specific reaction conditions. Sulfonamide formation leads to the target compound, while other reactions yield intermediates or byproducts.
Scientific Research Applications
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for designing new materials or drugs.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide: A similar compound with an ethyl substituent instead of dimethoxy groups.
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide: Another related compound with trimethoxybenzamide structure.
Properties
Molecular Formula |
C24H28N4O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O4S/c1-31-22-13-11-20(17-23(22)32-2)33(29,30)27-19-9-7-18(8-10-19)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 |
InChI Key |
UOJCJAFCYHMZAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


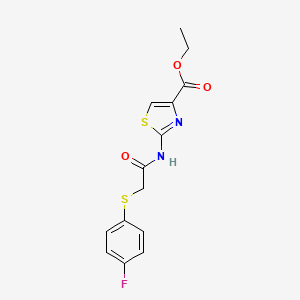
![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254847.png)
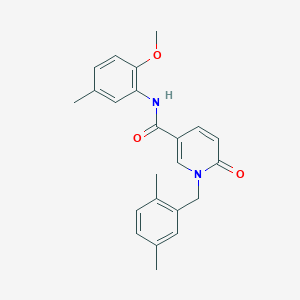
![6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254865.png)
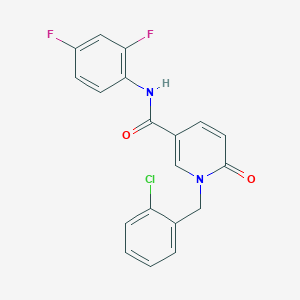
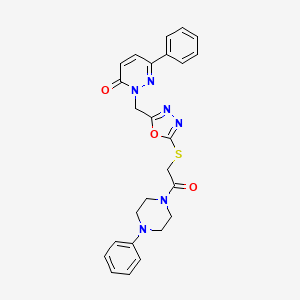
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11254890.png)
![Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11254897.png)
![3-((2,5-dimethylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11254902.png)
![3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11254905.png)
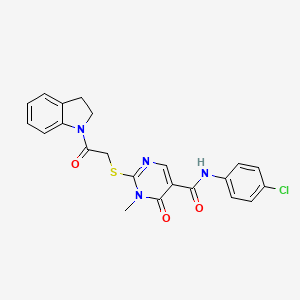
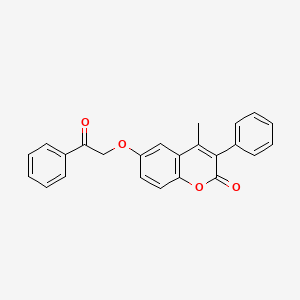
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11254923.png)
![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11254924.png)
